molecular formula C15H15NO B1392196 3-(2,6-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187167-79-8

3-(2,6-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392196
CAS No.: 1187167-79-8
M. Wt: 225.28 g/mol
InChI Key: ACNNFAZOUXUWDO-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylbenzoyl)-4-methylpyridine is a chemical compound of interest in medicinal and organic chemistry research. While specific studies on this exact molecule are limited, its structure, featuring a benzoyl group linked to a methylpyridine ring, suggests its potential utility as a synthetic intermediate or building block for more complex molecules. The 4-methylpyridine moiety is a known precursor in synthesizing active pharmaceutical ingredients, such as the antituberculosis drug isoniazid . Similarly, other dimethylbenzoyl-substituted pyridine isomers are recognized in research contexts as compounds for medicinal purposes . Researchers may explore its application in developing new ligands, catalysts, or bioactive molecules, leveraging the structural features of the aromatic ketone. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as related pyridine compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-16-9-13(10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNNFAZOUXUWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223743
Record name (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-79-8
Record name (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 4-Methylpyridine with 2,6-Dimethylbenzoyl Chloride

This classical approach involves Friedel-Crafts type acylation where 4-methylpyridine is reacted with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Parameter Details
Starting materials 4-Methylpyridine, 2,6-dimethylbenzoyl chloride
Catalyst Aluminum chloride (AlCl3)
Solvent Anhydrous dichloromethane or chloroform
Temperature Initially 0–5°C, then gradually to room temperature
Reaction time Several hours depending on scale
Purification Recrystallization or column chromatography

Mechanism: Formation of the acylium ion from 2,6-dimethylbenzoyl chloride under AlCl3 catalysis, followed by electrophilic attack at the 3-position of 4-methylpyridine, yields the target compound.

Modified Multi-Step Synthesis via N-Oxidation and Substitution (Related Pyridine Derivatives)

While focused on related pyridine intermediates, this approach involves:

  • N-oxidation of methyl-substituted pyridines using catalytic ruthenium chloride and oxygen.
  • Nucleophilic substitution with sodium hydrosulfide and alkylation with methyl iodide in the presence of phase-transfer catalysts such as tetra-n-butyl ammonium hydroxide.
  • Oxidation steps using hydrogen peroxide to convert methylthio groups to methylsulfonyl groups.
  • Chlorination using trichloroisocyanuric acid.

Though this method is reported for 2-chloromethyl-4-methanesulfonyl-3-methylpyridine, it exemplifies advanced synthetic manipulations applicable to related compounds.

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Friedel-Crafts Acylation 4-Methylpyridine, 2,6-dimethylbenzoyl chloride, AlCl3 0–5°C to RT, DCM solvent Moderate to High Classical method, requires Lewis acid
Radical Bromination 2,6-Dimethylpyridine, dibromoheptane, AIBN/BPO Reflux 80°C, CCl4 solvent 51–92 Yield depends on addition rate and initiator
Multi-step N-oxidation & Substitution RuCl3, NaSH, MeI, H2O2, TBAOH, trichloroisocyanuric acid Various, 25–85°C Up to 85 Complex, multi-step, green metrics evaluated
  • Radical bromination of 2,6-dimethylpyridine to 2,6-dibromomethylpyridine shows improved yields (up to 92%) when brominating agent and initiator are added slowly rather than all at once, indicating the importance of controlled radical generation and reaction kinetics.

  • The use of carbon tetrachloride as solvent and AIBN or BPO as initiators is standard; however, environmental and safety concerns may prompt research into greener solvents or initiators.

  • Multi-step syntheses involving N-oxide intermediates and phase-transfer catalysis demonstrate efficient atom economy and reduced waste generation, as indicated by low E-factor values in related pyridine derivatives.

  • Industrial scale-up typically involves continuous flow reactors for improved mixing and reaction control, especially for acylation steps, ensuring reproducibility and safety.

The preparation of 3-(2,6-Dimethylbenzoyl)-4-methylpyridine primarily relies on the Friedel-Crafts acylation of 4-methylpyridine with 2,6-dimethylbenzoyl chloride under Lewis acid catalysis. Alternative or complementary methods involve preparing key intermediates such as 2,6-dibromomethylpyridine via radical bromination, which can be further transformed. Advanced multi-step synthetic routes employing N-oxidation and nucleophilic substitution provide insights into functional group transformations relevant to this compound class. Optimization of reaction conditions, initiator addition rates, and catalyst choice significantly impact yields and process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzylic alcohol or further to a hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce benzylic alcohols or hydrocarbons.

Scientific Research Applications

Synthesis Overview

  • Reaction Type: Friedel-Crafts acylation
  • Catalyst: Aluminum chloride (AlCl₃)
  • Starting Materials: 2,6-Dimethylbenzoyl chloride and 4-methylpyridine

Scientific Research Applications

3-(2,6-Dimethylbenzoyl)-4-methylpyridine has been investigated for several applications:

Chemistry

  • Building Block for Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization to create derivatives with enhanced properties.

Biology

  • Enzyme Inhibition Studies: Research indicates that this compound can interact with various enzymes, potentially inhibiting their activity. This feature is crucial for understanding its biological implications and therapeutic potential.
  • Protein-Ligand Interactions: Its ability to bind with proteins makes it a candidate for studying molecular interactions critical in biological processes.

Medicine

  • Anti-inflammatory and Anticancer Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production. Additionally, its cytotoxic effects on cancer cell lines indicate potential as a lead compound for anticancer drug development.

The biological activity of this compound is under active investigation. Key findings include:

  • Inhibition of Pro-inflammatory Cytokines: In vitro studies have shown significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cell Lines: Studies indicate selective antiproliferative activity against various cancer cell lines, highlighting its promise in oncology.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anti-inflammatory Activity: A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory conditions.
  • Anticancer Potential: Research on breast cancer cell lines revealed that this compound exhibited cytotoxic effects, suggesting it could serve as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylbenzoyl)-4-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring can engage in π-π stacking or coordination with metal ions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in the benzoyl or pyridine substituents. These modifications impact electronic and steric properties:

Compound Name Substituents (Pyridine/Benzoyl) Molecular Weight (g/mol) Key Properties/Reactivity Reference ID
3-(2,6-Dimethoxybenzoyl)-4-methylpyridine 2,6-Dimethoxybenzoyl, 4-methylpyridine 257.29 Electron-withdrawing methoxy groups reduce reactivity compared to methyl
2,6-Dimethylpyridine (2,6-Lutidine) 2,6-Methyl groups on pyridine 107.16 High steric hindrance; reduced basicity compared to 4-methylpyridine
2,6-Bis(methylthio)-4-methylpyridine 2,6-Methylthio, 4-methylpyridine 185.31 Sulfur substituents enhance electron delocalization; altered nucleophilicity
4-Methylpyridine 4-Methyl group on pyridine 93.13 Minimal steric hindrance; higher basicity than 2,6-dimethyl analogs

Reactivity and Catalytic Behavior

  • Electronic Effects : The electron-donating methyl groups on the benzoyl moiety (in 3-(2,6-dimethylbenzoyl)-4-methylpyridine) likely increase electron density at the pyridine nitrogen, enhancing basicity. In contrast, analogs with electron-withdrawing groups (e.g., 2,6-tetrafluorophenyl in ABPs) exhibit higher electrophilicity and reactivity toward cysteine residues in enzymes .
  • Steric Hindrance : The 4-methyl group on pyridine introduces less steric hindrance than 2,6-dimethylpyridine, as shown in basicity studies. For example, 2,6-dimethylpyridine exhibits lower reactivity in dearomatization reactions due to steric blocking .
  • Reaction Outcomes : In acetylations, 4-methylpyridine derivatives fail to form coupling products due to substituent blocking at the 4-position, while 2,6-dimethylpyridine shows moderate reactivity (44% yield in acridine reactions) .

Key Research Findings

  • Basicity Trends : 4-Methylpyridine > 2,6-Dimethylpyridine > 2,6-Di-tert-butylpyridine (due to steric effects) .
  • Reactivity in Dearomatization : 4-Methylpyridine prevents 1,4-dihydropyridide formation, yielding kinetic 1,2-products instead, while 2,6-dimethylpyridine suppresses reactivity entirely .
  • Synthetic Challenges : Nucleophilic additions to N-acyl pyridines (e.g., 4-methylpyridine) are less developed due to substituent-induced steric or electronic barriers .

Biological Activity

3-(2,6-Dimethylbenzoyl)-4-methylpyridine is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a dimethylbenzoyl group. The synthesis typically involves the acylation of 4-methylpyridine using 2,6-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is generally conducted under reflux conditions in solvents like dichloromethane or toluene to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in assays against human cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and inhibits proliferation in cancer cells

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. This inhibition can lead to reduced cellular functions in target organisms, particularly in bacteria and cancer cells.
  • Receptor Modulation : It may modulate receptor activity by binding to sites that alter cellular signaling pathways. This interaction can result in changes to gene expression profiles associated with growth and survival.

Case Studies

A notable study evaluated the anticancer effects of this compound on B16F10 murine melanoma cells. The results indicated that treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM without causing cytotoxicity at lower doses (≤20 µM). This suggests a favorable therapeutic index for further development .

Another investigation focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(2,6-Dimethylbenzoyl)-4-methylpyridine, and what critical reaction parameters must be controlled?

  • Answer : The compound can be synthesized via catalytic ethynylation using silylated chloroethyne in the presence of GaCl₃ and lithium phenoxide. The addition of sterically hindered pyridine derivatives (e.g., 2,6-di-tert-butyl-4-methylpyridine) is critical to inhibit desilylation side reactions . Alternative routes involve palladium-catalyzed coupling reactions, where steric bulk at the 2,6-positions of the benzoyl group improves regioselectivity . Key parameters include temperature control (60–80°C), anhydrous conditions, and precise stoichiometry of the lithium salt catalyst to avoid hydration byproducts .

Q. How do steric and electronic properties influence the basicity of this compound compared to other pyridine derivatives?

  • Answer : Basicity is governed by inductive effects (+I from methyl groups) and steric hindrance. The 2,6-dimethyl groups on the benzoyl moiety create significant steric bulk, reducing accessibility to the pyridine nitrogen. This contrasts with 4-methylpyridine, which has minimal steric hindrance and higher basicity. Thermodynamic studies of Lewis acid-base reactions (e.g., with trimethylboron) show reduced binding enthalpy for sterically hindered derivatives, highlighting the trade-off between electronic donation and spatial constraints .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :

  • Gas-Solid Chromatography (GSC) : Effective for purity assessment due to the compound’s thermal stability .
  • X-ray Crystallography : Resolves steric configurations of the 2,6-dimethylbenzoyl group and confirms dihedral angles (e.g., O1—C3—C12—C13 = 159.81°) .
  • NMR Spectroscopy : Distinguishes methyl group environments (δ 2.1–2.5 ppm for aromatic methyls) and monitors reaction progress .

Advanced Research Questions

Q. What mechanistic role does this compound play in suppressing desilylation during catalytic ethynylation?

  • Answer : The compound acts as a steric shield, preventing nucleophilic attack on the silyl-protected ethyne intermediate. Lithium phenoxide activates the substrate, while the 2,6-dimethylbenzoyl group blocks water ingress, minimizing hydrolysis. Kinetic studies show a 5-fold reduction in desilylation rates compared to unsubstituted pyridines .

Q. How does the coordination behavior of this compound compare in Lewis acid-mediated reactions?

  • Answer : Thermodynamic binding studies with trimethylboron reveal lower exothermicity (−ΔH) compared to 4-methylpyridine due to steric hindrance. However, the electron-donating methyl groups enhance electronic density at nitrogen, partially offsetting steric effects. This dual behavior makes it suitable for reactions requiring moderate Lewis basicity without excessive coordination strength .

Q. What experimental evidence supports electronic modulation effects in transition metal-catalyzed oxygenation?

  • Answer : In epoxidation reactions mimicking cytochrome P-450 enzymes, 4-methylpyridine derivatives increase reaction rates by 30% via nitrogen lone-pair donation to manganese porphyrin catalysts. The 2,6-dimethylbenzoyl group further stabilizes radical intermediates, as shown by ESR spectroscopy .

Q. How can researchers resolve contradictions in catalytic activity across solvent systems?

  • Answer : Contradictory results (e.g., variable suppression of dark currents in electrochemical studies) arise from solvent-dependent solvation effects. Polar aprotic solvents (DMF, acetonitrile) enhance steric shielding, while protic solvents (ethanol) disrupt coordination. Systematic solvent screening with UV-vis monitoring is recommended .

Q. What structure-activity relationship (SAR) insights exist for enzyme inhibitor design?

  • Answer : Incorporation of the 2,6-dimethylbenzoyl group into cathepsin inhibitors improves metabolic stability by reducing esterase cleavage. Fluorescence quenching assays show a 20% increase in target affinity compared to tetrafluorophenyl analogs, attributed to hydrophobic interactions with enzyme pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2,6-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 2
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3-(2,6-Dimethylbenzoyl)-4-methylpyridine

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